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molecular formula C9H10N4O2 B8642501 5-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 90254-45-8

5-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B8642501
M. Wt: 206.20 g/mol
InChI Key: XRUYGLAFPMXYLJ-UHFFFAOYSA-N
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Patent
US04808587

Procedure details

1.33 g of Compound 3 was dissolved in 400 ml of methanol and reduced in the presence of 300 mg of Pd-C. Activated charcoal powder was added, and the solution was heated and filtered. The filtrate was distilled under reduced pressure and ethanol added thereto. The resulting crude crystals were separated by filtration and recrystallized from ethanol to give 0.87 g of 5-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione (Compound 4).
Name
Compound 3
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[C:13]2[C:12](=[O:14])[N:11]([CH3:15])[C:10](=[O:16])[N:9]([CH3:17])[C:8]=2[N:7]=[CH:6][CH:5]=1)=[N+]=[N-].C>CO.[Pd]>[NH2:1][C:4]1[C:13]2[C:12](=[O:14])[N:11]([CH3:15])[C:10](=[O:16])[N:9]([CH3:17])[C:8]=2[N:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Compound 3
Quantity
1.33 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC=NC=2N(C(N(C(C21)=O)C)=O)C
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled under reduced pressure and ethanol
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The resulting crude crystals were separated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=NC=2N(C(N(C(C21)=O)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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